molecular formula C16H34N4O7 B605880 Azido-PEG7-amine CAS No. 1333154-77-0

Azido-PEG7-amine

Cat. No. B605880
M. Wt: 394.47
InChI Key: VZKXLNRXAFTBOW-UHFFFAOYSA-N
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Description

Azido-PEG7-amine, also known as Amino-PEG7-azide, consists of an amino (NH2) group and an azide (N3) group . It is a reagent grade compound used for research purposes . The azide group enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage, while the amine group is reactive with NHS active ester .


Synthesis Analysis

The synthesis of amines, such as Azido-PEG7-amine, can involve various reactions. One common method is the reduction of nitriles or amides and nitro compounds . Another involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

Azido-PEG7-amine has a molecular formula of C16H34N4O7 and a molecular weight of 394.47 . It consists of an azide function on one end of a single molecular weight dPEG spacer (28.8 Å) and a reactive group on the other end of the spacer .


Chemical Reactions Analysis

Azido-PEG7-amine is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG7-amine is a liquid at 20°C . It should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .

Scientific Research Applications

Azido-PEG7-amine is a polyethylene glycol (PEG) linker . It consists of an amino (NH2) group and an azide (N3) group . The azide group enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . The amine group is reactive with NHS active ester .

  • Bioconjugation : The azide group of Azido-PEG7-amine can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This makes it useful for attaching various biomolecules in a specific orientation, which is critical in studying biological interactions.

  • Drug Delivery : Azido-PEG7-amine could be used to modify drug molecules to improve their solubility, stability, and half-life . The PEG linker increases the hydrophilicity of the drug, potentially improving its pharmacokinetics and biodistribution.

  • Materials Science : Azido-PEG7-amine could be used in the synthesis of hydrogels, nanoparticles, and other materials . The PEG linker can provide flexibility, water solubility, and biocompatibility to these materials.

  • Chemical Biology : Azido-PEG7-amine could be used in the study of biological systems . For example, it could be used to label proteins or other biomolecules for detection or imaging purposes.

  • Synthetic Chemistry : Azido-PEG7-amine could be used as a building block in the synthesis of complex molecules . The azide group can participate in a variety of reactions, enabling the construction of diverse structures.

  • Oligonucleotide Analysis and Therapeutic Research : Azido-PEG7-amine could potentially be used in the analysis of oligonucleotides and in therapeutic research . The PEG linker could be used to modify oligonucleotides, potentially improving their stability and effectiveness.

  • Bioconjugation : The azide group of Azido-PEG7-amine can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This makes it useful for attaching various biomolecules in a specific orientation, which is critical in studying biological interactions.

  • Drug Delivery : Azido-PEG7-amine could be used to modify drug molecules to improve their solubility, stability, and half-life . The PEG linker increases the hydrophilicity of the drug, potentially improving its pharmacokinetics and biodistribution.

  • Materials Science : Azido-PEG7-amine could be used in the synthesis of hydrogels, nanoparticles, and other materials . The PEG linker can provide flexibility, water solubility, and biocompatibility to these materials.

  • Chemical Biology : Azido-PEG7-amine could be used in the study of biological systems . For example, it could be used to label proteins or other biomolecules for detection or imaging purposes.

  • Synthetic Chemistry : Azido-PEG7-amine could be used as a building block in the synthesis of complex molecules . The azide group can participate in a variety of reactions, enabling the construction of diverse structures.

  • Oligonucleotide Analysis and Therapeutic Research : Azido-PEG7-amine could potentially be used in the analysis of oligonucleotides and in therapeutic research . The PEG linker could be used to modify oligonucleotides, potentially improving their stability and effectiveness.

Safety And Hazards

Azido-PEG7-amine can cause skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If skin irritation occurs or eye irritation persists, medical advice should be sought .

Future Directions

Azido-PEG7-amine is a non-cleavable 7 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its use in click chemistry makes it a valuable tool in the field of drug development .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG7-amine

CAS RN

1333154-77-0
Record name alpha-Amino-omega-azido octa(ethylene glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
BR Kimmel - 2021 - search.proquest.com
Biological therapeutics have revolutionized the way we treat cancer due to their ability to target tumors discriminately, leaving healthy cells unaffected. However, our inability to tailor the …
Number of citations: 0 search.proquest.com

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